molecular formula C11H19NO7 B3030425 (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate CAS No. 90471-79-7

(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate

Cat. No.: B3030425
CAS No.: 90471-79-7
M. Wt: 277.27 g/mol
InChI Key: HNSUOMBUJRUZHJ-UEMBJLSASA-N
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Description

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both carboxylate and aminium groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate typically involves a multi-step process. One common method includes the esterification of ®-3-carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with (E)-3-carboxyacrylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate groups into alcohols.

    Substitution: The aminium group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical processes.

Medicine

In medicine, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate has potential applications in drug development. Its unique properties may allow for the design of novel therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for a wide range of applications, from polymer synthesis to the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the specific biological context. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxybutyrate
  • ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxypropionate

Uniqueness

®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various scientific and industrial purposes.

Properties

CAS No.

90471-79-7

Molecular Formula

C11H19NO7

Molecular Weight

277.27 g/mol

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(E)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t6-;/m1./s1

InChI Key

HNSUOMBUJRUZHJ-UEMBJLSASA-N

SMILES

C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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